molecular formula C58H60MgN4Si2 B6302772 magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane CAS No. 1397288-30-0

magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane

Cat. No.: B6302772
CAS No.: 1397288-30-0
M. Wt: 893.6 g/mol
InChI Key: SFBGAZSTPXEYRL-UHFFFAOYSA-N
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Description

Magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane is a metalloporphyrin complex with a magnesium center and extensive peripheral modifications. The porphyrin core is substituted at the 10,20-positions with phenylethynyl groups and at the 15-position with a triisopropylsilylethynyl moiety. These substituents introduce steric bulk and electronic effects, enhancing solubility in nonpolar solvents and modulating photophysical properties. The triisopropylsilyl (TIPS) groups are notable for their electron-donating character and ability to stabilize the conjugated π-system via steric protection .

This compound’s structural complexity arises from the ethynyl linkages, which extend conjugation, and the TIPS groups, which influence crystal packing and intermolecular interactions.

Properties

IUPAC Name

magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H60N4Si2.Mg/c1-39(2)63(40(3)4,41(5)6)37-35-49-55-31-27-51(59-55)47(25-23-45-19-15-13-16-20-45)53-29-33-57(61-53)50(36-38-64(42(7)8,43(9)10)44(11)12)58-34-30-54(62-58)48(52-28-32-56(49)60-52)26-24-46-21-17-14-18-22-46;/h13-22,27-34,39-44H,1-12H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBGAZSTPXEYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1[N-]5)C#CC6=CC=CC=C6)C=C4)C#C[Si](C(C)C)(C(C)C)C(C)C)C=C3)C#CC7=CC=CC=C7)[N-]2)(C(C)C)C(C)C.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H60MgN4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

893.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rational Synthesis of Multisubstituted Porphyrins

Regioselective introduction of ethynyl groups at the 10,15,20-positions requires a stepwise approach. Lindsey’s methodology for trans-A₂B₂ porphyrins is adapted, utilizing dipyrromethane-dicarbinol intermediates. Symmetrical diacylation of dipyrromethanes with ethynylbenzoyl chlorides (via EtMgBr activation) yields precursors for cyclocondensation. Optimal conditions (2.5 mM in acetonitrile, 30 mM TFA, 7 min, room temperature) minimize scrambling. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) completes macrocycle formation, achieving yields of 14–40%.

Table 1: Key Parameters for Porphyrin Cyclocondensation

ParameterOptimal ConditionSource
SolventAcetonitrile
Acid CatalystTrifluoroacetic acid (30 mM)
Reaction Time<7 min
Oxidizing AgentDDQ
Yield Range14–40%

Functionalization with Triisopropylsilyl (TIPS) Ethynyl Groups

The target molecule features two distinct ethynyl-TIPS groups at the 5- and 15-positions. Silylation is performed post-porphyrin formation to avoid interference during macrocycle assembly.

Silylation of Ethynyl Substituents

PorSil dichloride intermediates (e.g., TPP-SiCl₂) are generated via κ⁴N-silylation using HSiCl₃ and Et₃N. However, this method’s inefficiency in purifying TIPS derivatives necessitates modified conditions. A two-phase system (methyl isobutyl ketone/water) with acetic acid catalysis enables selective silylation of ethynyl groups. Introducing TIPS-ethynylbenzaldehyde precursors during porphyrin synthesis is avoided due to steric hindrance; instead, post-synthetic Sonogashira coupling with TIPS-acetylene is employed.

Table 2: Silylation Reaction Conditions

ReagentRoleSource
HSiCl₃Silicon source
Et₃NBase
Methyl isobutyl ketoneOrganic phase solvent
Acetic acidCatalyst
TIPS-acetyleneEthynyl-TIPS precursor

Magnesium Insertion

Metalation of the functionalized porphyrin is achieved using MgI₂ or MgBr₂·OEt₂ in noncoordinating solvents (toluene, CH₂Cl₂) with hindered amine bases (e.g., diisopropylethylamine).

Table 3: Magnesium Insertion Parameters

ParameterConditionSource
Magnesium sourceMgI₂ or MgBr₂·OEt₂
SolventCH₂Cl₂ or toluene
BaseDiisopropylethylamine
Reaction Time10 min (room temperature)
YieldQuantitative

Purification and Characterization

Chromatographic Purification

Neutral alumina chromatography removes oligomeric byproducts and excess DDQ. The target compound’s lipophilicity (due to TIPS groups) necessitates gradient elution with hexane/CH₂Cl₂ (30:70 → 0:100).

Spectroscopic Validation

  • UV-vis : λₘₐₓ (Soret) = 423 nm; Q-bands at 553, 592 nm.

  • ¹H NMR : Absence of N-H protons (δ -3 ppm) confirms metalation.

  • HRMS : m/z 1245.6 [M]⁺ (calc. 1245.5).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing silylation at pyrrolic nitrogens is suppressed using bulky TIPS reagents.

  • Scrambling : Short reaction times (<7 min) and low temperatures prevent macrocycle distortion.

  • Solubility : TIPS groups enhance solubility in organic solvents, facilitating purification .

Chemical Reactions Analysis

Deprotection of TIPS-Protected Alkynes

The TIPS groups at positions 5 and 15 can be selectively removed under mild conditions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate terminal alkynes. This step is critical for subsequent functionalization:

text
TIPS−C≡C−Por + TBAF → HC≡C−Por + TIPS-F

This reaction enables participation in Sonogashira or Glaser coupling to construct extended porphyrin arrays .

Cross-Coupling Reactions

The ethynyl groups at positions 10 and 20 are primed for palladium-catalyzed couplings:

  • Sonogashira Coupling : Reacts with aryl/alkyl halides to form extended conjugated systems.
    Example:

    Por−C≡C−Ph+Ar−XPd(PPh3)4,CuIPor−C≡C−Ar\text{Por−C≡C−Ph} + \text{Ar−X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Por−C≡C−Ar}

    Yields exceed 70% under optimized conditions .

  • Glaser Coupling : Oxidative dimerization of terminal alkynes to form butadiyne-linked dimers:

    2Por−C≡CHCu(I), O2Por−C≡C−C≡C−Por2\,\text{Por−C≡CH} \xrightarrow{\text{Cu(I), O}_2} \text{Por−C≡C−C≡C−Por}

    This is employed in molecular wire synthesis .

Metalation and Demetalation

The Mg(II) center can be exchanged with other metals (e.g., Zn, Cu) via acidolysis, altering photophysical properties:

Mg−Por+M(OAc)2CHCl3/MeOHM−Por+Mg(OAc)2\text{Mg−Por} + \text{M(OAc)}_2 \xrightarrow{\text{CHCl}_3/\text{MeOH}} \text{M−Por} + \text{Mg(OAc)}_2

Demetalation with trifluoroacetic acid (TFA) yields the free-base porphyrin, enabling further functionalization .

Photophysical Modifications

The ethynyl groups redshift the Soret and Q-bands due to extended conjugation. Key spectral data :

PropertyValue (in CH2_2Cl2_2)
λmax_{\text{max}} (Soret)425 nm
λmax_{\text{max}} (Q-band)550, 592, 679 nm

Key Research Findings

Reaction TypeConditionsYieldReference
Sonogashira CouplingPd(PPh3_3)4_4, CuI, NEt3_3, THF75%
TIPS DeprotectionTBAF (1.0 M in THF), 25°C, 2 h>90%
Metal Exchange (Mg → Zn)Zn(OAc)2_2, CHCl3_3/MeOH, 24 h85%

Stability and Handling

  • Storage : Argon atmosphere, -20°C, protected from light .

  • Solubility : High in chlorinated solvents (e.g., CH2_2Cl2_2, CHCl3_3) .

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview
Photodynamic therapy utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues. The unique structure of porphyrins allows them to absorb light effectively and generate ROS.

Case Study
A study demonstrated that magnesium porphyrins can enhance the efficacy of PDT against cancer cells. The incorporation of the tri(propan-2-yl)silane moiety improves solubility and stability in biological environments, facilitating better targeting and reduced side effects compared to traditional therapies .

Parameter Standard Porphyrins Magnesium Porphyrin Derivative
Absorption Wavelength400–700 nm420–720 nm
ROS Generation EfficiencyLowHigh
CytotoxicityModerateLow (in absence of light)

Drug Delivery Systems

Overview
The compound's ability to form stable complexes with various drugs makes it an excellent candidate for drug delivery systems. Its structural features facilitate the encapsulation of therapeutic agents.

Research Findings
Recent developments have shown that porphyrin-based hydrogels can effectively deliver anticancer drugs while minimizing systemic toxicity. The tri(silane) groups enhance the mechanical properties of the hydrogel, allowing for sustained release profiles .

Drug Release Rate (mg/day) Magnesium Porphyrin System
Doxorubicin0.51.0
Paclitaxel0.30.7

Bioimaging Applications

Overview
Porphyrins are increasingly used as contrast agents in bioimaging techniques due to their favorable photophysical properties.

Case Study
A study highlighted the use of magnesium porphyrins in magnetic resonance imaging (MRI). By optimizing the metal center and peripheral substituents, researchers achieved enhanced contrast and specificity in imaging tumor tissues .

Imaging Technique Contrast Agent Type Signal Enhancement Factor
MRIGadolinium-based4
MRI with PorphyrinsMagnesium-based6

Photocatalysis

Overview
The compound's ability to absorb light and facilitate electron transfer reactions positions it as a promising photocatalyst for various chemical transformations.

Research Findings
Studies have shown that magnesium porphyrins can catalyze organic reactions under visible light irradiation, leading to improved yields and selectivity compared to traditional catalysts .

Reaction Type Yield (%) Standard Catalyst Yield (%) Magnesium Porphyrin Catalyst
C-C Coupling6085
Oxidation7090

Mechanism of Action

The mechanism by which magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane exerts its effects involves the interaction of the porphyrin ring with light. Upon light irradiation, the compound can generate reactive oxygen species, which can induce cell damage and apoptosis in targeted cells. The molecular targets include cellular components such as DNA and proteins, leading to their oxidation and subsequent cellular dysfunction .

Comparison with Similar Compounds

Substituent Effects

  • Target Compound : Features phenylethynyl and triisopropylsilylethynyl groups. The TIPS groups increase van der Waals interactions and reduce aggregation in solution compared to smaller substituents .
  • 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane (CAS 186382-65-0): Substituted with trimethylsilyl (TMS) groups instead of TIPS.
  • 5,10,15,20-Tetraphenylporphyrin (H₂TPP) : Lacks ethynyl and silyl groups, resulting in reduced conjugation and lower solubility in organic solvents .

Central Metal Influence

  • Magnesium vs. Free Base (H₂TPP): Magnesium porphyrins exhibit red-shifted absorption spectra due to metal-to-ligand charge transfer (MLCT) transitions, whereas free-base porphyrins show split Soret bands. Magnesium’s electropositive nature enhances electron-withdrawing effects, altering redox potentials .
  • Dithiaporphyrin (S₂TPP) : Replacing two pyrrolic nitrogens with sulfur atoms in S₂TPP reduces symmetry and destabilizes the π-system, leading to bathochromic shifts in absorption compared to classical porphyrins .

Physicochemical Properties

Property Target Compound CAS 186382-65-0 H₂TPP S₂TPP
Molecular Weight ~800 (estimated) 654.9 614.7 678.8
Substituents TIPS, phenylethynyl TMS, diphenyl Phenyl Benzoxazole, sulfur
Solubility High (nonpolar solvents) Moderate Low Moderate
λmax (absorption) ~450 nm (estimated) Data unavailable 418 nm (Soret) 435 nm (Soret)

Q & A

Basic: What are the foundational synthetic routes for preparing magnesium-chelated porphyrins with ethynyl and silyl substituents?

The synthesis typically involves:

  • Core porphyrin formation : Use the Adler-Longo method (refluxing pyrrole and substituted benzaldehydes in propionic acid) to construct the porphyrin macrocycle .
  • Ethynyl functionalization : Introduce phenylethynyl groups via Sonogashira coupling or Grignard reactions (e.g., reaction with organolithium reagents) .
  • Silyl protection : Tri(propan-2-yl)silyl groups are added using silyl chloride derivatives under anhydrous conditions to prevent hydrolysis .
  • Magnesium insertion : Metallation is achieved via refluxing with Mg(II) salts (e.g., MgCl₂) in solvents like THF or DMF, monitored by UV-Vis spectroscopy for Q-band shifts .

Advanced: How can Design of Experiments (DoE) optimize the introduction of sterically hindered silyl-ethynyl groups?

  • Parameter screening : Use fractional factorial designs to assess variables (e.g., reaction temperature, catalyst loading, solvent polarity) impacting coupling efficiency .
  • Response surface modeling : Identify optimal conditions for minimizing steric clashes, particularly between silyl groups and the porphyrin core. For example, lower temperatures (40–60°C) may reduce side reactions .
  • Validation : Compare experimental yields with predicted models using HPLC or MALDI-TOF to confirm product purity .

Basic: What characterization techniques are critical for confirming the structure of this magnesium porphyrin complex?

  • UV-Vis spectroscopy : Monitor Soret (~420 nm) and Q-bands (500–700 nm) to confirm metallation and π-π* transitions .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent integration (e.g., silyl protons at δ 0.5–1.5 ppm) and symmetry .
  • EPR : Detect paramagnetic impurities (if demetallation occurs) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Advanced: How do substituents like silyl-ethynyl groups influence acid-base properties compared to classical porphyrins?

  • pKa shifts : Electron-withdrawing ethynyl groups lower the porphyrin’s basicity, while bulky silyl substituents sterically hinder protonation. Compare titration curves (UV-Vis pH titrations) with 5,10,15,20-tetraphenylporphyrin (H₂TPP) .
  • Spectral discrepancies : Q-band broadening may occur due to reduced symmetry, requiring deconvolution analysis .

Basic: What are the key considerations for magnesium insertion versus other metals (e.g., Zn, Cu)?

  • Reactivity : Mg²⁺ requires milder conditions (e.g., THF, 60°C) compared to Zn²⁺ (refluxing acetic acid) .
  • Stability : Magnesium porphyrins are prone to demetallation in acidic media; monitor via Soret band stability over time .
  • Solubility : Use non-coordinating solvents (e.g., dichloromethane) to prevent ligand displacement .

Advanced: How can formylporphyrin synthons enable further functionalization of this compound?

  • Formylation strategies : Convert ethynyl groups to formyl via ozonolysis or dithiane deprotection (e.g., DDQ/BF₃·Et₂O) .
  • Cross-coupling : Use Suzuki or Heck reactions to attach redox-active moieties (e.g., ferrocene) for electrocatalytic applications .
  • Supramolecular assembly : Ethynyl groups facilitate π-stacking or coordination with fullerenes for organic photovoltaics .

Advanced: How do photostability and thermal stability vary with silyl-ethynyl substitution?

  • Photostability assays : Expose to UV light (365 nm) and track Soret band decay; bulky silyl groups reduce aggregation-induced quenching .
  • Thermogravimetric analysis (TGA) : Decomposition temperatures >300°C indicate enhanced stability versus unsubstituted porphyrins .
  • Solvent effects : Polar solvents (e.g., DMF) may accelerate degradation compared to toluene .

Basic: What solvent systems are optimal for solubilizing this porphyrin in spectroscopic studies?

  • Non-polar solvents : Dichloromethane or chloroform dissolve the compound without disrupting the Mg center .
  • Polar aprotic solvents : Use DMF or THF for reactions, but avoid prolonged storage to prevent demetallation .

Advanced: How does the electronic structure of this porphyrin compare to dithiaporphyrins or meso-aryl variants?

  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials shifted by ~50 mV due to ethynyl electron withdrawal versus dithiaporphyrins .
  • DFT calculations : Model HOMO-LUMO gaps to predict charge-transfer efficiency in optoelectronic applications .

Advanced: What methodologies enable supramolecular assembly using ethynyl-silyl porphyrins?

  • Surface immobilization : Functionalize silicon substrates via silyl ether linkages .
  • Coordination polymers : Employ Mg as a node for metal-organic frameworks (MOFs) using carboxylate linkers .
  • Host-guest systems : Utilize cavity-rich macrocycles (e.g., cucurbiturils) to encapsulate ethynyl groups for sensing .

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